molecular formula C7ClF15O4S B12062092 Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride

Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride

Katalognummer: B12062092
Molekulargewicht: 500.57 g/mol
InChI-Schlüssel: OYZSXVXSWGLCKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is a fluorinated organic compound with the molecular formula C7ClF15O4S and a molecular weight of 500.57 . It is known for its high thermal and chemical stability, making it valuable in various industrial applications.

Wissenschaftliche Forschungsanwendungen

Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride has a wide range of applications in scientific research. It is used in the modification of Nafion® membranes to improve their mechanical properties . Additionally, it is employed in the synthesis of perfluorinated copolymers, which have applications in various fields, including electrolyte membrane materials . Its high stability and unique chemical properties make it valuable in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride involves its ability to form stable sulfonyl chloride groups, which can undergo further chemical modifications. These modifications allow the compound to interact with various molecular targets and pathways, leading to the formation of sulfonamides and other derivatives . The high electronegativity of the fluorine atoms in the compound contributes to its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is unique due to its specific structure and properties. Similar compounds include perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride and other perfluorinated sulfonyl chlorides . These compounds share similar chemical properties, such as high stability and reactivity, but differ in their specific applications and synthesis methods.

Eigenschaften

Molekularformel

C7ClF15O4S

Molekulargewicht

500.57 g/mol

IUPAC-Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl chloride

InChI

InChI=1S/C7ClF15O4S/c8-28(24,25)7(22,23)6(20,21)26-1(9,2(10,11)12)4(16,17)27-5(18,19)3(13,14)15

InChI-Schlüssel

OYZSXVXSWGLCKX-UHFFFAOYSA-N

Kanonische SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)Cl)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.